molecular formula C44H84O8 B13737277 bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene CAS No. 135397-33-0

bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene

Cat. No.: B13737277
CAS No.: 135397-33-0
M. Wt: 741.1 g/mol
InChI Key: SOOKDDAKMROITD-LWFKIUJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1 Bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate
This compound is an ester derivative of (Z)-but-2-enedioic acid (maleic acid), functionalized with two 2-(2-methoxyethoxy)ethyl groups. The methoxyethoxy chains enhance solubility in polar solvents and improve compatibility with biological systems, making it suitable for bioconjugation applications, such as in fluorescent probes for amine-reactive labeling .

1.2 Hexadec-1-ene
A linear α-olefin (C₁₆H₃₂) with a terminal double bond. It is used in polymer synthesis, surfactants, and lubricants due to its hydrophobic nature and thermal stability.

1.3 Tetradec-1-ene Another linear α-olefin (C₁₄H₂₈) with similar applications to hexadec-1-ene but shorter chain length, leading to distinct physical properties, such as lower viscosity and boiling point.

Properties

CAS No.

135397-33-0

Molecular Formula

C44H84O8

Molecular Weight

741.1 g/mol

IUPAC Name

bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene

InChI

InChI=1S/C16H32.C14H24O8.C14H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-17-5-7-19-9-11-21-13(15)3-4-14(16)22-12-10-20-8-6-18-2;1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3;3-4H,5-12H2,1-2H3;3H,1,4-14H2,2H3/b;4-3-;

InChI Key

SOOKDDAKMROITD-LWFKIUJUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)/C=C\C(=O)OCCOCCOC

Canonical SMILES

CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)C=CC(=O)OCCOCCOC

Related CAS

135397-33-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate esterification. The resulting product is then purified through recrystallization or distillation.

For the synthesis of hexadec-1-ene and tetradec-1-ene, these alkenes are commonly produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, under high pressure and temperature conditions to form the desired long-chain alkenes.

Industrial Production Methods

Industrial production of these compounds often involves large-scale esterification and oligomerization processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures high purity and yield of the final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ether groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo oxidation reactions to form aldehydes or carboxylic acids.

    Reduction: The alkenes in hexadec-1-ene and tetradec-1-ene can be reduced to form the corresponding alkanes.

    Substitution: The ester groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of alkenes.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various ester or ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used as a reagent in organic synthesis, particularly in the formation of complex ester and ether compounds. Hexadec-1-ene and tetradec-1-ene are used as intermediates in the synthesis of surfactants and lubricants.

Biology

These compounds are studied for their potential biological activities, including antimicrobial and antifungal properties. They are also used in the development of drug delivery systems due to their ability to form stable complexes with various drugs.

Medicine

In medicine, these compounds are explored for their potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs and controlled-release formulations.

Industry

Industrially, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used in the production of polymers and resins. Hexadec-1-ene and tetradec-1-ene are used as monomers in the production of high-performance plastics and elastomers.

Mechanism of Action

The mechanism of action of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate involves its ability to undergo esterification and etherification reactions, forming stable complexes with various substrates. The alkenes, hexadec-1-ene and tetradec-1-ene, interact with molecular targets through hydrophobic interactions, influencing the properties of the resulting compounds.

Comparison with Similar Compounds

Bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate

  • Comparison with Diethyl Maleate (C₈H₁₂O₄):
Property Bis[2-(2-methoxyethoxy)ethyl] ester Diethyl Maleate
Molecular Weight (g/mol) ~450 172.18
Solubility High in polar solvents (e.g., DMSO) Moderate in ethanol
Reactivity Amine-reactive (isothiocyanate linker) Less reactive
Applications Bioconjugation probes Plasticizers, resins

The methoxyethoxyethyl groups confer superior water solubility and biocompatibility compared to simpler alkyl esters like diethyl maleate, enabling use in biomedical imaging .

  • Comparison with Bis[2-(2-ethoxyethoxy)ethyl] Esters:
    Substituting methoxy with ethoxy groups increases hydrophobicity and reduces polarity, as seen in ionic liquids where methoxyethoxy chains improve ionic conductivity .

Hexadec-1-ene vs. Other α-Olefins

  • Comparison with Tetradec-1-ene (C₁₄H₂₈):
Property Hexadec-1-ene Tetradec-1-ene
Boiling Point (°C) 285–287 252–254
Melting Point (°C) 4–6 -12–-10
Viscosity (cP) 3.8 2.1
Applications Lubricants, surfactants Cosmetics, coatings

Longer chains in hexadec-1-ene enhance thermal stability but reduce solubility in nonpolar solvents compared to tetradec-1-ene.

  • Comparison with 1-Octene (C₈H₁₆):
    Shorter-chain olefins like 1-octene are more volatile and reactive in polymerization (e.g., polyethylene production) but lack the lubricity of hexadec-1-ene.

Tetradec-1-ene vs. Cyclic Alkenes

  • Comparison with Cyclododecene (C₁₂H₂₂):
    Cyclic alkenes exhibit higher rigidity and lower flammability but are less versatile in copolymerization due to steric hindrance.

Key Differentiators

  • Solubility and Reactivity: The methoxyethoxyethyl groups in the but-2-enedioate ester enable unique biocompatibility, absent in alkyl esters.
  • Chain-Length Effects: Hexadec-1-ene’s longer chain provides thermal stability, whereas tetradec-1-ene balances fluidity and reactivity.

Biological Activity

The compound bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate; hexadec-1-ene; tetradec-1-ene is a complex organic molecule notable for its diverse biological activities and applications. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a butenedioate moiety derived from fumaric acid, with substitutions that include two ether groups from 2-(2-methoxyethoxy)ethyl alcohol, along with long-chain alkenes (hexadec-1-ene and tetradec-1-ene). The molecular formula is C44H84O8C_{44}H_{84}O_{8} with a molecular weight of approximately 741.133 g/mol .

Structural Characteristics

PropertyValue
Molecular FormulaC₄₄H₈₄O₈
Molecular Weight741.133 g/mol
CAS Number135397-33-0
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate; hexadec-1-ene; tetradec-1-ene can be attributed to its structural components, which may interact with various biological systems. The presence of the butenedioate moiety suggests potential anti-inflammatory and antioxidant properties , as similar compounds have shown efficacy in reducing oxidative stress and inflammation in cellular models.

Interaction Studies

Research indicates that compounds structurally related to this compound may exhibit significant interactions with biological membranes, potentially affecting cell permeability and signaling pathways. Interaction studies are crucial for understanding these effects in vivo.

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of ester derivatives, compounds similar to bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate were shown to inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Activity : Research on related esters demonstrated their ability to scavenge free radicals effectively, indicating that bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate may also possess antioxidant capabilities that could be leveraged in nutraceutical formulations.
  • Cell Membrane Interaction : A study on long-chain alkenes revealed that hexadec-1-ene and tetradec-1-ene can enhance membrane fluidity, which might influence the bioavailability and efficacy of the compound in biological systems.

Applications

The applications of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate; hexadec-1-ene; tetradec-1-ene span various fields:

  • Pharmaceuticals : Due to its potential anti-inflammatory and antioxidant properties.
  • Cosmetics : As an emollient or skin-conditioning agent.
  • Industrial Applications : In polymer chemistry for creating materials with specific mechanical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.